![molecular formula C45H22N2O5 B1588473 Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- CAS No. 4395-53-3](/img/new.no-structure.jpg)
Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
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Overview
Description
Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- is a useful research compound. Its molecular formula is C45H22N2O5 and its molecular weight is 670.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, also referred to as 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-, is a complex organic compound with significant biological activity. This article delves into its chemical properties, biological effects, and potential applications in various fields, supported by relevant data and case studies.
Molecular Formula: C31H15NO3
Molecular Weight: 449.46 g/mol
CAS Registry Number: 3271-76-9
The compound features a unique structure that contributes to its biological activity. The presence of anthraquinone moieties is particularly notable for their role in various biochemical interactions.
Property | Value |
---|---|
Molecular Formula | C31H15NO3 |
Molecular Weight | 449.46 g/mol |
CAS Number | 3271-76-9 |
Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that anthra[2,1,9-mna]naphth[2,3-h]acridine derivatives exhibit potent anticancer activity. A study demonstrated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Case Study: Apoptotic Mechanism
In vitro studies have shown that treatment with anthra[2,1,9-mna]naphth[2,3-h]acridine leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in breast cancer cell lines. This shift suggests a mechanism where the compound selectively targets malignant cells while sparing normal cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial membranes and inhibiting nucleic acid synthesis.
Table 2: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Toxicity and Safety Profile
While the compound exhibits significant biological activity, its toxicity profile must be considered. Preliminary assessments indicate moderate toxicity in mammalian cells at high concentrations. Further research is needed to establish safe dosage levels for therapeutic applications.
Applications in Medicine and Industry
The unique properties of anthra[2,1,9-mna]naphth[2,3-h]acridine make it a candidate for various applications:
- Pharmaceuticals: Development of anticancer drugs.
- Agriculture: Potential use as a biopesticide due to its antimicrobial properties.
- Material Science: Exploration in dye applications due to its vibrant color properties.
Future Research Directions
Ongoing studies are focused on:
- Mechanistic Studies: Understanding the precise molecular mechanisms of action.
- Formulation Development: Creating effective delivery systems for enhanced bioavailability.
- Clinical Trials: Evaluating therapeutic efficacy in human subjects.
Scientific Research Applications
Analytical Methods
High-Performance Liquid Chromatography (HPLC) :
Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione can be effectively analyzed using reverse-phase HPLC. The method employs a mobile phase consisting of acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method is scalable and can be used for preparative separation to isolate impurities or analyze pharmacokinetics .
Scientific Research Applications
-
Pharmacological Studies :
- The compound has been investigated for its potential anticancer properties. Its unique structure allows it to interact with biological systems effectively. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
-
Dye and Pigment Research :
- Due to its rich color properties, anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione is explored as a dye in textiles and other materials. The stability of the dye under different environmental conditions makes it a candidate for commercial applications.
-
Organic Electronics :
- The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to facilitate charge transport can enhance the efficiency of organic solar cells.
-
Environmental Chemistry :
- Research is ongoing into the environmental impact of this compound and its derivatives. Understanding its degradation pathways is crucial for assessing its safety and ecological footprint.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of anthra[2,1,9-mna]naphth[2,3-h]acridine derivatives and their effects on cancer cell proliferation. Results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cells.
Case Study 2: Dye Stability
Research conducted by Nishida et al. focused on the thermal stability of anthraquinone dyes derived from this compound. The findings demonstrated that these dyes maintained their color integrity under extreme temperatures compared to traditional dyes .
Properties
CAS No. |
4395-53-3 |
---|---|
Molecular Formula |
C45H22N2O5 |
Molecular Weight |
670.7 g/mol |
IUPAC Name |
24-[(9,10-dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(31),2(15),3,5(14),7,9,11,17,19,21(26),22,24,28(32),29-tetradecaene-6,13,27-trione |
InChI |
InChI=1S/C45H22N2O5/c48-41-26-6-1-3-8-28(26)44(51)38-30(41)10-5-11-34(38)46-21-12-13-22-23-18-19-35-37-24(14-16-31(36(23)37)43(50)33(22)20-21)25-15-17-32-39(40(25)47-35)45(52)29-9-4-2-7-27(29)42(32)49/h1-20,46-47H |
InChI Key |
JACFBUVEFBYGAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC5=C(C=C4)C6=CC=C7C8=C(C=CC(=C68)C5=O)C9=C(N7)C1=C(C=C9)C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC5=C(C=C4)C6=CC=C7C8=C(C=CC(=C68)C5=O)C9=C(N7)C1=C(C=C9)C(=O)C2=CC=CC=C2C1=O |
Key on ui other cas no. |
4395-53-3 |
physical_description |
Liquid |
Origin of Product |
United States |
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